molecular formula C4F12N2O8S4Sn B6297681 Tin bis(trifluoromethylsulfonyl)imide CAS No. 460096-08-6

Tin bis(trifluoromethylsulfonyl)imide

Cat. No.: B6297681
CAS No.: 460096-08-6
M. Wt: 679.0 g/mol
InChI Key: QPQBLPURKYVWME-UHFFFAOYSA-N
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Description

Tin bis(trifluoromethylsulfonyl)imide (CAS 4600096-08-6) is an organotin salt with the linear formula [(CF₃SO₂)₂N]₂Sn and a molecular weight of 678.98 g/mol . It is characterized as a white, solid powder that is hygroscopic, requiring handling under controlled conditions such as storage under nitrogen at ambient temperatures . This compound is classified as a corrosive solid, necessitating appropriate safety precautions during use . This chemical serves as a valuable precursor in advanced materials science research. Recent studies have demonstrated the application of a tin-tannin (Sn-TA) catalytic system, which utilizes tin ions, for the rapid polymerization of innovative hydroxyethyl cellulose hydrogels . These hydrogels, developed for wireless wearable sensing, exhibit exceptional properties, including superior mechanical stretchability (up to 1945.6%), adhesion, and high conductivity, maintaining functionality across a wide temperature range from -20 °C to 60 °C . While the specific research applications of the tin salt itself are less common than those of its alkali metal counterparts, its utility is derived from the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This anion is widely recognized in the development of electrolytes for energy storage devices and ionic liquids due to its properties, such as charge delocalization, which contributes to high ionic conductivity and electrochemical stability . The [TFSI]⁻ anion is known for its role in creating materials with low viscosity, good thermal stability, and resistance to hydrolysis . Researchers exploring novel catalytic systems, particularly in polymer chemistry, or those developing functional ionic liquids may find this tin-based TFSI salt a compound of significant interest. Handling Note: This product is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tin(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Sn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQBLPURKYVWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12N2O8S4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of Tin Bis Trifluoromethylsulfonyl Imide

Diverse Synthetic Pathways to Tin(II) and Tin(IV) Bis(trifluoromethylsulfonyl)imide

The synthesis of tin bis(trifluoromethylsulfonyl)imide presents distinct challenges and methodologies depending on the desired oxidation state of the tin center. Notably, Tin(IV) bis(trifluoromethylsulfonyl)imide is considered a difficult compound to isolate in a pure form. google.com Consequently, in situ generation is often the preferred method for its application, particularly in catalysis. google.com This approach involves forming the active catalyst directly within the reaction mixture. google.com

A common strategy for generating metal bis-triflimide compounds involves the reaction of a metal compound, such as a metal halide, with a source of the bis-triflimide ion, like the acid form or an ionic liquid. google.com The resulting products can be purified through methods like vacuum distillation or sublimation if isolation is required. google.com

Halide-Free Synthesis Approaches

To circumvent the potential for halide contamination, which can be detrimental in applications like electrolytes and catalysis, halide-free synthetic routes are sought. A general halide-free method for producing metal salts of bis(fluorosulfonyl)imide (a related anion) involves simple neutralization reactions using the acid form (HFSI) with widely available metal carbonates, hydroxides, or even pure metals. google.com This principle can be extended to the synthesis of this compound, where a tin precursor such as tin(II) oxide (SnO) or tin(II) carbonate (SnCO₃) could theoretically be reacted with bis(trifluoromethylsulfonyl)imide acid (HNTf₂).

Another innovative halide-free approach, developed for producing ionic liquids, involves a two-step route that first forms an alkyl bistriflimide, which then undergoes quaternization with an amine nucleophile. acs.org This solvent-free method leads to high yields and purities without byproduct formation, highlighting a potential pathway for clean synthesis in this class of compounds. acs.org

Metathesis Reaction Protocols

Metathesis, or salt exchange, represents a conventional and widely applicable protocol for synthesizing bis(trifluoromethylsulfonyl)imide salts. These reactions can be conducted with a metal salt of the imide anion. google.com For tin, this would typically involve reacting a soluble tin salt, such as tin(IV) chloride (SnCl₄), with a triflimide salt like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). The reaction is driven by the formation of a less soluble byproduct, such as lithium chloride (LiCl), which can be removed from the reaction mixture.

A prominent example of this is the in situ formation of tin(IV) bis-triflimide for catalytic purposes. When tin(IV) chloride is dissolved in a triflimide-based ionic liquid (e.g., [bmim][NTf₂]), the resulting mixture effectively catalyzes reactions like Friedel-Crafts acylation. google.com This demonstrates a practical application of a metathesis reaction where the tin compound is generated and used without isolation. google.com

Electrosynthesis Routes of Metallic Bis(trifluoromethylsulfonyl)imides

Electrochemical synthesis offers a direct and often clean route for the preparation of metal salts. For metallic bis(trifluoromethylsulfonyl)imides, the general principle involves the anodic dissolution of the desired metal in an electrolyte containing the bis(trifluoromethylsulfonyl)imide anion. While this method is established for various metals, specific protocols for the bulk synthesis of this compound are not widely documented in the reviewed literature.

However, related studies on the electrochemical formation of solid-electrolyte interphases from the bis(fluorosulfonyl)imide (FSI) anion at lithium metal potentials demonstrate the viability of electrochemical reactions involving these types of anions. nih.gov Such research provides a foundation for developing electrosynthesis routes for this compound, which would likely involve a tin anode in a non-aqueous electrolyte containing a soluble TFSI salt.

Table 1: Summary of Synthetic Approaches for this compound

Methodology Precursors Reaction Type Key Features Reference(s)
In Situ Generation Tin(IV) chloride, Triflimide ionic liquid Metathesis Difficult to isolate; generated in the reaction vessel for immediate use as a catalyst. google.com
Halide-Free (General) Metal carbonate/hydroxide, HNTf₂ Acid-Base Neutralization Avoids halide contamination. google.com
Metathesis (General) Tin halide (e.g., SnCl₄), Alkali metal triflimide (e.g., LiTFSI) Salt Exchange Driven by precipitation of an insoluble salt byproduct. google.com
Electrosynthesis (Principle) Tin metal (anode), TFSI-containing electrolyte Electrochemical Dissolution Potentially clean synthesis route; specific tin protocol not detailed. nih.gov

Precursor Chemistry and Derivatization

The synthesis of this compound relies on a selection of suitable tin-containing starting materials. The choice of precursor is often dictated by the desired synthetic route (e.g., halide-containing vs. halide-free).

Common Precursors:

Tin Halides: Tin(IV) chloride (SnCl₄) is a common precursor, particularly for in situ metathesis reactions in ionic liquids. google.com

Tin Oxides and Carbonates: Precursors like tin(II) oxide (SnO) are potential candidates for halide-free acid-base neutralization reactions.

Organotins: While not explicitly documented for this specific synthesis, organotin compounds are a major class of precursors for other tin-based materials. researchgate.net

Derivatization and Application: The primary "derivatization" of this compound is its application as a Lewis acid catalyst. google.com Rather than being converted into a new stable compound, it is often generated in situ to form a catalytically active species. google.com In this role, it functions as a precursor to a highly active Lewis acidic complex. The dissolution of SnCl₄ in a triflimide ionic liquid, for instance, yields a tin(IV) triflimide complex that can catalyze Friedel-Crafts reactions. google.com This demonstrates its role as a precursor to a more complex catalytic system rather than a simple starting material for further synthetic transformation.

Coordination Chemistry and Interionic Interactions Involving Tin Bis Trifluoromethylsulfonyl Imide

Lewis Acidity and Coordination Environments of Tin Centers

The tin(II) cation (Sn²⁺) is a Lewis acid, capable of accepting electron pairs from Lewis bases. However, its effective Lewis acidity in Sn(TFSI)₂ is modulated by the weakly coordinating nature of the TFSI⁻ anion. chemrxiv.orgnih.gov The large size and delocalized negative charge of the TFSI⁻ anion result in a relatively weak interaction with the metal center, allowing the tin(II) cation to retain a significant degree of Lewis acidity. chemrxiv.orgsynthical.com This property is crucial for applications in catalysis, where the metal center must be accessible to react with substrates. capes.gov.brthieme-connect.com Studies comparing various metal-TFSI salts have shown that they are systematically stronger Lewis acids than their triflate analogues. chemrxiv.org

The coordination environment around the Sn(II) center in its compounds is often characterized by a distorted geometry due to the presence of a stereochemically active lone pair of electrons on the tin atom. researchgate.net While specific crystal structures for Sn(TFSI)₂ are not detailed in the provided results, data for related Sn(II) compounds like tin(II) iodide (SnI₂) and tin(II) fluoride (B91410) (SnF₂) show varied coordination numbers and distorted geometries. For instance, in SnI₂, some tin centers are bound to six iodide ligands in a distorted arrangement. wikipedia.org In SnF₂, the Sn²⁺ ion is bonded to four fluoride ions in a distorted rectangular see-saw-like geometry. materialsproject.org In various tin(II) oxalate (B1200264) complexes, the tin centers are typically tetracoordinated with distorted disphenoidal geometries, confirming the influence of the lone pair. researchgate.net It is anticipated that the Sn(II) center in Sn(TFSI)₂ would also exhibit such features, likely coordinating to the oxygen atoms of the sulfonyl groups from neighboring TFSI⁻ anions. capes.gov.br

Tin(II) CompoundCoordination NumberGeometryKey Structural Feature
SnF₂4Distorted rectangular see-sawTwo short (2.10 Å) and two long (2.32 Å) Sn-F bonds. materialsproject.org
SnI₂6 (some sites)DistortedComplex crystal motif with multiple coordination environments. wikipedia.org
[C₁₀N₂H₁₀][Sn(C₂O₄)₂]4Distorted disphenoidalStereochemically active lone pair. researchgate.net

Anion-Cation Interactions in Condensed Phases

In the solid state, or condensed phases, the structure of salts containing the TFSI⁻ anion is governed by a network of cation-anion interactions. frontiersin.orgrsc.org Crystal structures of related TFSI salts, such as potassium bis(trifluoromethanesulfonyl)imide (KTFSI), reveal layered arrangements where cationic layers are sandwiched by anionic layers. frontiersin.org The interactions primarily involve the cation coordinating to the oxygen atoms of the sulfonyl groups of the TFSI⁻ anion. frontiersin.org

Influence of the Bis(trifluoromethylsulfonyl)imide Anion on Coordination Geometry

The bis(trifluoromethylsulfonyl)imide anion is often described as "weakly coordinating" due to the extensive delocalization of its negative charge across the two sulfonyl groups and the central nitrogen atom, which is sterically shielded. nih.govcapes.gov.br This property has a profound influence on the coordination geometry of metal centers. Unlike smaller, more strongly coordinating anions (e.g., halides, acetate), the TFSI⁻ anion's weak interaction allows for the formation of ligand-deficient metal complexes and preserves the Lewis acidity of the cation. chemrxiv.orgrsc.org

Catalytic Applications of Tin Bis Trifluoromethylsulfonyl Imide

Organotin Lewis Acid Catalysis in Organic Transformations

Organotin compounds, particularly those with electron-withdrawing ligands, are recognized for their utility as Lewis acid catalysts in a variety of organic reactions. The Lewis acidity of the tin center allows it to activate substrates, typically by coordinating to carbonyl groups or other electron-rich functionalities, thereby facilitating carbon-carbon bond formation. Tin(II) and Tin(IV) bis(trifluoromethylsulfonyl)imide, also known as tin triflimide, are part of a class of metal triflimidates that have been explored as potent Lewis acid catalysts. nih.govnih.gov The triflimide anion ([N(SO₂CF₃)₂]⁻) is a weakly coordinating anion, which enhances the Lewis acidity of the associated metal cation compared to more traditional salts like halides or triflates. researchgate.net This heightened reactivity makes them suitable for promoting reactions that require strong electrophilic activation.

Friedel-Crafts Reactions

Tin(II) bis(trifluoromethylsulfonyl)imide has demonstrated notable catalytic activity in Friedel-Crafts acylation reactions. These reactions are fundamental for the synthesis of aromatic ketones, involving the electrophilic substitution of an aromatic ring with an acyl group. The catalyst's role is to activate the acylating agent, typically an acyl chloride.

Research has shown that unpurified Tin(II) bis-triflimide, which can be challenging to isolate in a pure form, is an effective catalyst for this transformation. nih.gov In a representative example, the benzoylation of toluene (B28343) using benzoyl chloride proceeded to a high yield in the presence of a catalytic amount of Sn(NTf₂)₂. The reactivity of the tin catalyst was found to be comparable to that of zinc bis-triflimide. nih.gov The reaction can be performed by generating the catalyst in situ, which is often the preferred method for metal bis-triflimide compounds that are difficult to isolate, such as the Tin(IV) analogue. nih.gov

A key finding highlights the efficiency of this catalyst system, achieving a near-quantitative yield with a low catalyst loading. nih.gov

Table 1: Catalytic Performance of Tin(II) Bis(trifluoromethylsulfonyl)imide in Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalyst Loading (mol%)ConditionsYield (%)Reference
TolueneBenzoyl Chloride1Reflux, 48 hours99 nih.gov

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Lewis acid catalysis is often employed to accelerate the reaction and control its stereoselectivity by coordinating to the dienophile. While metal salts of bis(trifluoromethylsulfonyl)imide are generally recognized as effective catalysts for Diels-Alder reactions, specific studies detailing the application of Tin bis(trifluoromethylsulfonyl)imide for this purpose are not extensively documented in the reviewed scientific literature. nih.govresearchgate.net For comparison, other metal triflimides, such as those of copper(II), have been investigated for this transformation. nih.gov

Cyclization Reactions

Lewis acids are crucial in promoting a wide array of cyclization reactions beyond cycloadditions, often by activating substrates to facilitate intramolecular bond formation. Salts of bis(trifluoromethylsulfonyl)imide have found use as catalysts in various intramolecular cyclizations. nih.gov However, while the catalytic potential for the tin analogue can be inferred from the activity of other metal triflimides, specific research demonstrating the use of this compound in general cyclization reactions is limited in the available literature. For context, related compounds like tin(II) triflate have been shown to catalyze cyclization processes, such as the direct double cyclization of tripeptide precursors.

Hydroalkylation Processes

Hydroalkylation involves the addition of a C-H bond across an unsaturated C-C bond. This can be catalyzed by strong Brønsted or Lewis acids. The conjugate acid of the triflimide anion, triflimidic acid (HNTf₂), is a superacid known to catalyze the hydroalkylation of alkenes with activated alcohols. nih.gov While this points to the potential of its metal salts to act as Lewis acid catalysts in similar transformations, specific examples of this compound being employed for hydroalkylation processes are not prominently featured in published research.

Polymerization Initiatives

Certain organotin compounds are used as initiators or catalysts in polymerization reactions. For instance, stannous octoate is a well-known catalyst for the ring-opening polymerization of lactones to produce biodegradable polymers. While bis(trifluoromethylsulfonyl)imide salts of other metals are components in electrolyte systems for polymer-based batteries, their direct role as polymerization catalysts is a distinct application. mdpi.com There is no significant information in the reviewed literature on the specific use of this compound as a primary catalyst for polymerization initiatives.

Role of this compound in Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. mdpi.com This setup often leads to high activity and selectivity, as the catalyst's active sites are readily accessible to the substrates. This compound, being a metal salt that can be dissolved in organic solvents, functions as a homogeneous catalyst.

Its application in Friedel-Crafts reactions serves as a clear example of its role in homogeneous catalysis, where it operates in the liquid phase with the aromatic substrate and acylating agent. nih.gov Furthermore, research into using various transition metal bis(trifluoromethylsulfonyl)imide compounds (M(NTf₂)₂) as catalysts in ionic liquid media for reactions like Friedel-Crafts acylation underscores the utility of this class of compounds in homogeneous systems. researchgate.net Although this particular study focused on metals such as manganese, cobalt, nickel, copper, and zinc, it highlights a methodology where this compound could potentially be employed. researchgate.net The use of such catalysts in solution allows for mild reaction conditions and molecular-level interaction with substrates, which is the hallmark of homogeneous catalysis. mdpi.com

Mechanistic Pathways in Catalytic Cycles

The catalytic activity of tin(II) bis(trifluoromethylsulfonyl)imide, Sn(NTf₂)₂, in various organic transformations is rooted in its function as a potent Lewis acid. The tin(II) center, with its accessible empty orbitals, readily coordinates to electron-rich sites in substrate molecules, thereby activating them towards subsequent reactions. The mechanistic pathways in catalytic cycles involving Sn(NTf₂)₂ are fundamentally driven by this Lewis acidic character, leading to the formation of key reactive intermediates. While detailed mechanistic studies specifically on Sn(NTf₂)₂ are not as widespread as for its close analog, tin(II) triflate (Sn(OTf)₂), the underlying principles are analogous and allow for a comprehensive understanding of its catalytic role.

The large and non-coordinating nature of the bis(trifluoromethylsulfonyl)imide (NTf₂⁻) anion is a crucial feature. hmc.edudigitellinc.com This anion enhances the Lewis acidity of the Sn(II) center, making it a highly effective catalyst. hmc.edu The mechanistic pathways generally involve the initial coordination of the catalyst to a carbonyl group or other Lewis basic site on the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

A prominent example of a reaction catalyzed by tin(II) Lewis acids is the aldol (B89426) reaction. organicreactions.org In this context, Sn(NTf₂)₂ is proposed to facilitate the reaction through the formation of a tin(II) enolate. organicreactions.org The catalytic cycle can be described as follows:

Enolate Formation: The catalytic cycle begins with the reaction of a ketone or aldehyde with Sn(NTf₂)₂ in the presence of a tertiary amine. The tin(II) center coordinates to the carbonyl oxygen, and the amine facilitates the deprotonation of the α-carbon to form a tin(II) enolate. This enolate is a key reactive intermediate.

Aldol Addition: The generated tin(II) enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone molecule that has been activated by coordination to the Sn(II) center. This step forms a new carbon-carbon bond and results in a tin(II) alkoxide of the β-hydroxy carbonyl compound.

Product Release and Catalyst Regeneration: The final step involves the hydrolysis or silyl-trapping of the tin(II) alkoxide to release the aldol product and regenerate the active Sn(NTf₂)₂ catalyst, which can then enter another catalytic cycle.

The stereochemical outcome of these reactions is often influenced by the geometry of the tin(II) enolate and the transition state of the aldol addition step. The use of chiral diamines in conjunction with tin(II) salts can lead to highly enantioselective transformations by forming a chiral tin(II) complex that controls the facial selectivity of the nucleophilic attack. organicreactions.org

A generalized mechanistic scheme for the Sn(NTf₂)₂-catalyzed aldol reaction is presented below:

Scheme 1: Proposed Catalytic Cycle for the Sn(NTf₂)₂-Catalyzed Aldol Reaction

Entry Aldehyde Ketone Silyl Enol Ether Lewis Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (syn:anti)
1 Benzaldehyde Acetone Trimethylsilyl Enol Ether Sn(OTf)₂ CH₂Cl₂ -78 2 95 50:50
2 Isobutyraldehyde Cyclohexanone Trimethylsilyl Enol Ether Sn(OTf)₂ CH₂Cl₂ -78 3 92 85:15

Electrochemical Applications and Electrolyte Systems Incorporating Tin Bis Trifluoromethylsulfonyl Imide

Electrolyte Formulation for Advanced Electrochemical Devices

The formulation of electrolytes is a critical aspect in the development of high-performance electrochemical devices. Tin(II) bis(trifluoromethylsulfonyl)imide has been investigated as a key component in electrolyte systems for both batteries and supercapacitors, and its potential role in fuel cell catalyst layers is also an area of interest.

Batteries and Supercapacitors

In the realm of lithium-ion batteries, Sn(TFSI)₂ has been utilized as a precursor salt in ionic liquid-based electrolytes for the fabrication of tin-based anodes. researchgate.netmdpi.comscispace.com One notable approach involves dissolving Sn(TFSI)₂ in 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIm⁺][TFSI⁻]), an ionic liquid. researchgate.netmdpi.comscispace.com This strategy is advantageous because the salt and the ionic liquid share the same anion, which enhances the solubility of the tin precursor and prevents the introduction of unwanted side-products that can arise from using more common precursors like tin chloride. scispace.com The resulting electrolyte facilitates the electrodeposition of nanostructured tin and its alloys directly onto current collectors, creating binder-free and carbon-free electrodes. researchgate.netmdpi.comscispace.com These electrodes have shown promise for high-capacity lithium storage, although challenges related to volume expansion during lithiation and delithiation remain. researchgate.net

The use of Sn(TFSI)₂ as an electrolyte additive has also been explored to improve the performance of metallic lithium and sodium anodes. In sodium metal anodes, the introduction of Sn(TFSI)₂ can lead to the in-situ formation of a Na-Sn alloy interphase, which helps to mitigate the growth of dendrites and enhances the long-term cycling stability of the battery. mdpi.comresearchgate.netpreprints.org This protective layer, rich in phases like Na₉Sn₄ and Na₁₄.₇Sn₄, can physically suppress dendrite formation and improve ion transport properties. mdpi.comresearchgate.netpreprints.org Similarly, in lithium metal anodes, Sn(TFSI)₂ has been used as an additive to create a tin-protected electrode, which also aids in preventing dendrite growth. acs.org

While direct research on the use of Sn(TFSI)₂ in supercapacitor electrolytes is limited, the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion is a common component in ionic liquids used for supercapacitors due to its wide electrochemical stability window and high thermal stability. The potential of tin-based materials in supercapacitors suggests that electrolytes containing Sn(TFSI)₂ could be a subject for future investigations.

Fuel Cell Catalyst Layers

The application of Tin(II) bis(trifluoromethylsulfonyl)imide in fuel cell catalyst layers is an emerging area of research. While direct studies are not abundant, the components of Sn(TFSI)₂ have relevance in this field. Tin and its oxides are known to play a role in various fuel cell components and reactions. dergipark.org.tr The TFSI⁻ anion is a key constituent of protic ionic liquids that are being explored as electrolytes for fuel cells operating at temperatures above 100°C. researchgate.net The electrochemical stability and ionic conductivity of these materials are crucial for the performance of the catalyst layer. Further research is needed to explore the direct incorporation of Sn(TFSI)₂ into catalyst layer formulations and its potential synergistic effects.

Electrodeposition of Tin in Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids

The electrodeposition of tin from ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion is a promising method for creating high-purity, nanostructured tin coatings and electrodes. The use of Sn(TFSI)₂ as the tin source in these electrolytes offers distinct advantages.

A key study demonstrated the successful electrodeposition of tin from a solution of Sn(TFSI)₂ in [EMIm⁺][TFSI⁻]. researchgate.netmdpi.comscispace.com This system allows for the creation of binder-free and carbon-free tin-based anodes directly on a copper current collector. researchgate.netmdpi.comscispace.com The process is typically carried out in a three-electrode cell under an inert atmosphere to prevent oxidation. scispace.com The electrodeposition is performed potentiostatically, and the morphology and composition of the deposited tin can be controlled by varying parameters such as the deposition potential, duration, and the concentration of the Sn(TFSI)₂ precursor. researchgate.net

The electrochemical behavior during deposition is influenced by the substrate. On a non-reactive substrate like molybdenum, the reduction of Sn²⁺ to metallic tin occurs at a specific potential. researchgate.netscispace.com However, on a reactive substrate like copper, the deposition process is more complex due to the formation of a Cu-Sn alloy, specifically the η-Cu₆Sn₅ phase, at the interface. researchgate.netmdpi.comscispace.com This alloying process affects the nucleation and growth of the tin deposit.

The diffusion coefficient of the Sn²⁺ ion in the [EMIm⁺][TFSI⁻] ionic liquid has been determined to be approximately 1.61 x 10⁻⁸ cm²/s, which is a crucial parameter for understanding and optimizing the electrodeposition process. scispace.com This value is comparable to those found in other ionic liquid systems. scispace.com

Electrochemical Behavior and Stability in Non-Aqueous Media

The electrochemical behavior and stability of Tin(II) bis(trifluoromethylsulfonyl)imide are critical for its application in electrochemical devices. Cyclic voltammetry is a primary technique used to study these properties.

In a solution of 25 mM Sn(TFSI)₂ in [EMIm⁺][TFSI⁻], cyclic voltammetry reveals the electrochemical processes occurring at the electrode surface. researchgate.netscispace.comresearchgate.net When using an inert molybdenum electrode, a distinct reduction peak corresponding to the deposition of tin is observed. researchgate.netscispace.comresearchgate.net The shape of this peak is characteristic of the electrodeposition of an insoluble solid. researchgate.net On a copper electrode, the reduction peak appears at a less negative potential, indicating that the deposition is facilitated by the interaction between tin and the copper substrate to form an alloy. researchgate.netscispace.comresearchgate.net

The electrochemical stability window of the electrolyte is a key factor. The [EMIm⁺][TFSI⁻] ionic liquid itself has a wide electrochemical stability window, which allows for the study of the tin deposition and stripping processes without interference from electrolyte decomposition. researchgate.netresearchgate.net The potential window for the electrodeposition experiments is typically kept within this stable range. researchgate.netscispace.comresearchgate.net

The stability of the deposited tin is also important. When cycled in a lithium-ion battery, the electrodeposited tin-based electrodes exhibit characteristic charge and discharge plateaus. researchgate.netscispace.com An irreversible plateau observed during the first discharge is attributed to the decomposition of the electrolyte and the formation of a solid electrolyte interphase (SEI) layer. scispace.com The length of this plateau can be influenced by the morphology of the deposited tin, with higher surface area materials potentially leading to more electrolyte decomposition. scispace.com

Interfacial Phenomena in Electrochemical Systems

The interface between the electrode and the electrolyte plays a crucial role in the performance and longevity of electrochemical devices. The use of Tin(II) bis(trifluoromethylsulfonyl)imide in electrolytes can significantly influence these interfacial phenomena.

Another significant interfacial phenomenon is the alloying of the electrodeposited tin with the current collector. When tin is deposited on a copper substrate from a Sn(TFSI)₂ electrolyte, an η-Cu₆Sn₅ alloy layer is formed at the interface. researchgate.netmdpi.comscispace.com This alloy formation influences the electrochemical behavior of the electrode. The presence of the Cu-Sn alloy can affect the lithiation and delithiation processes, potentially improving the structural integrity of the electrode and its ability to accommodate the large volume changes that occur during cycling. researchgate.net The interdiffusion of copper and tin during the deposition process has been confirmed through techniques like FIB cross-section analysis. mdpi.com

Furthermore, the use of Sn(TFSI)₂ as an additive in electrolytes for sodium metal anodes leads to the formation of a Na-Sn alloy interphase. mdpi.comresearchgate.netpreprints.org This engineered interface has been shown to be effective in suppressing the growth of sodium dendrites, which is a major safety and performance issue for sodium metal batteries. mdpi.comresearchgate.netpreprints.org The formation of this stable, ionically conductive interphase demonstrates the potential of Sn(TFSI)₂ to beneficially modify electrode-electrolyte interfaces.

Theoretical and Computational Investigations of Tin Bis Trifluoromethylsulfonyl Imide

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT studies on metal bis(trifluoromethylsulfonyl)imide complexes, M(TFSI)₂, where M is a divalent metal, have been conducted to understand their electronic structures, binding energies, and to evaluate their Lewis acidity. capes.gov.br

Theoretical investigations on a range of M(TFSI)₂ complexes (where M = Mg, Ca, Ba, Zn, Cu) have often utilized the B3LYP functional with the LANL2DZ basis set. capes.gov.br These studies indicate a preference for quadradentate coordination, where the metal cation is bound to four oxygen atoms from the two TFSI anions. capes.gov.br Although tin is not explicitly covered in this specific study, similar computational approaches could be applied to Sn(TFSI)₂ to elucidate its electronic properties.

Key parameters derived from such DFT studies include:

Binding Energies: The strength of the interaction between the Sn²⁺ cation and the TFSI⁻ anions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the reactivity and kinetic stability of the compound. A large HOMO-LUMO gap generally implies high stability.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and the nature of the cation-anion interactions, revealing the degree of covalent versus ionic character in the Sn-O bonds.

For other metal TFSI complexes, a correlation has been found between the FMO energies and the catalytic activity, suggesting that DFT can be a predictive tool for screening potential Lewis acid catalysts. capes.gov.br Similar calculations for Sn(TFSI)₂ would be invaluable in assessing its potential in catalysis.

Table 1: Representative DFT Calculation Parameters for Metal(TFSI)₂ Complexes

ParameterValue/Method
Computational Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set LANL2DZ
Typical Coordination Quadradentate
Key Analyses Binding Energy, FMO, NBO

This table represents typical parameters used in DFT studies of similar metal(II) bis(trifluoromethylsulfonyl)imide compounds.

Molecular Dynamics Simulations of Interionic Behavior

Molecular dynamics (MD) simulations are a powerful method for studying the dynamic behavior of atoms and molecules. While specific MD simulations focusing solely on Sn(TFSI)₂ are not readily found in the literature, extensive research has been conducted on ionic liquids and electrolyte solutions containing the TFSI⁻ anion with various cations, such as those based on imidazolium, zinc (Zn²⁺), lithium (Li⁺), and sodium (Na⁺). whut.edu.cnuj.edu.plchemrxiv.org These studies provide significant insight into the interionic behavior of the TFSI⁻ anion.

From these simulations, it is understood that the TFSI⁻ anion is weakly coordinating. mdpi.com In simulations of MeTFSI (where Me = Li, Na) in an EMIM-TFSI ionic liquid, the coordination of TFSI⁻ anions to the metal cations was observed to be either monodentate or bidentate. uj.edu.pl The coordination number and the nature of the binding are influenced by the specific cation and the surrounding environment. uj.edu.pl

An MD simulation of Sn(TFSI)₂ would likely reveal:

Radial Distribution Functions (RDFs): These would describe the probability of finding a TFSI⁻ anion at a certain distance from the Sn²⁺ cation, providing a picture of the local solvation structure.

Coordination Numbers: The average number of oxygen atoms from the TFSI⁻ anions that are in the first coordination shell of the Sn²⁺ cation.

Ion Pairing and Aggregation: The extent to which Sn²⁺ and TFSI⁻ form distinct ion pairs or larger aggregates in a solution or in the molten state.

Transport Properties: Diffusion coefficients for the Sn²⁺ and TFSI⁻ ions, which are crucial for understanding conductivity in electrolyte applications.

In simulations of other divalent metal TFSI salts, such as Zn(TFSI)₂, the GAFF (General Amber Force Field) has been employed for the TFSI⁻ anion. whut.edu.cn A similar approach could be adopted for Sn(TFSI)₂ to model its behavior in various solvents.

Prediction of Reactivity and Catalytic Activity

Computational methods are increasingly used to predict the reactivity and catalytic activity of chemical compounds. For metal triflimides, their Lewis acidic nature is a key feature driving their catalytic applications. researchgate.net The Lewis acidity arises from the electron-withdrawing nature of the two trifluoromethylsulfonyl groups, which makes the conjugate base, the TFSI⁻ anion, very weakly coordinating and non-nucleophilic. mdpi.com This enhances the electrophilicity of the associated metal cation.

DFT calculations can be employed to predict the catalytic activity of Sn(TFSI)₂ by:

Calculating the LUMO Energy: A lower LUMO energy of the metal complex generally correlates with higher Lewis acidity and thus greater catalytic activity. capes.gov.br

Modeling Reaction Intermediates and Transition States: By simulating the interaction of Sn(TFSI)₂ with a substrate molecule (e.g., a dienophile in a Diels-Alder reaction), it is possible to calculate the activation energies of the reaction steps. Lower activation barriers would suggest higher catalytic efficiency. capes.gov.br

Investigating Substrate Binding: The binding energy between the Sn(TFSI)₂ catalyst and the substrate can provide insights into the initial step of the catalytic cycle. capes.gov.br

While specific predictive studies on Sn(TFSI)₂ are lacking, the known catalytic activity of other tin compounds, such as tin(II) chloride and tin(IV) chloride, as Lewis acids in organic synthesis suggests that Sn(TFSI)₂ would also exhibit significant Lewis acidity, potentially with unique reactivity and selectivity due to the properties of the TFSI⁻ anion. Studies on iron(III) and gold(I) triflimides have shown them to be potent catalysts for various organic transformations. researchgate.net

Elucidation of Conformational Equilibrium

The TFSI⁻ anion primarily exists in two main conformations:

C₂ symmetry (transoid): This conformer has the two trifluoromethyl groups on opposite sides of the S-N-S plane. It is generally found to be the global minimum energy structure. acs.orgresearchgate.netpku.edu.cn

C₁ symmetry (cisoid): In this conformer, the trifluoromethyl groups are on the same side of the S-N-S plane. This is a local minimum on the potential energy surface, slightly higher in energy than the C₂ conformer. acs.orgresearchgate.netpku.edu.cn

DFT calculations have quantified the energy difference between these two conformers to be in the range of 2.2–3.3 kJ mol⁻¹. acs.orgresearchgate.netpku.edu.cn This small energy difference means that both conformers can coexist in equilibrium at room temperature, particularly in the liquid state or in solution. acs.org The presence of a cation, such as Sn²⁺, can influence the conformational equilibrium of the TFSI⁻ anions due to the coordination interactions. The specific coordination geometry adopted by the Sn(TFSI)₂ complex will be a result of the interplay between the preferred conformations of the anions and the optimal coordination environment for the Sn²⁺ cation.

Table 2: Conformers of the TFSI⁻ Anion

ConformerSymmetryRelative EnergyDescription
1 C₂Global MinimumTrifluoromethyl groups are on opposite sides of the S-N-S plane.
2 C₁Local MinimumTrifluoromethyl groups are on the same side of the S-N-S plane.

Data sourced from DFT calculations and Raman spectroscopy studies on TFSI⁻ containing ionic liquids. acs.orgresearchgate.net

The dynamic equilibrium between these conformers is an important factor in determining the physical properties of Sn(TFSI)₂, such as its solubility and the nature of its crystalline phases.

Advanced Materials Science Applications of Bis Trifluoromethylsulfonyl Imide Containing Systems

Integration into Polymer Electrolytes

The primary application of Tin(II) bis(trifluoromethylsulfonyl)imide, Sn(TFSI)₂, in the field of electrolytes is not as a bulk salt within a polymer matrix, but as a critical electrolyte additive for creating a robust artificial solid electrolyte interphase (SEI) on sodium metal anodes. This advanced application is pivotal for the development of next-generation, high-energy-density sodium-metal batteries.

A major obstacle in the commercialization of sodium-metal batteries is the formation of sodium dendrites—microscopic, needle-like metallic growths on the anode during battery charging. These dendrites can pierce the separator, causing internal short circuits, which pose significant safety risks and lead to rapid battery failure. Research has demonstrated that the introduction of Sn(TFSI)₂ into the liquid electrolyte provides an effective strategy to form a stable, protective Na-Sn alloy layer on the anode surface in-situ.

During the initial charging of the battery, Sn²⁺ ions from the dissolved Sn(TFSI)₂ are electrochemically reduced at the anode surface, where they alloy with the freshly deposited sodium. This process forms a distinct interphase layer composed of Na-Sn alloys, such as Na₉Sn₄ and Na₁₅Sn₄. This engineered SEI provides several key benefits:

High Ionic Conductivity: The resulting Na-Sn alloy layer is an excellent conductor for sodium ions, facilitating smooth and uniform Na⁺ transport to and from the anode.

Dendrite Suppression: The alloy interphase is mechanically stronger and more uniform than the SEI formed in standard electrolytes, creating a physical barrier that effectively suppresses the nucleation and growth of dendrites.

Exceptional Stability: The formation of this stable interface dramatically improves the long-term cycling performance of the battery. Symmetric cells (Na||Na) utilizing this strategy have demonstrated stable operation for over 1700 hours with a current density of 0.25 mA cm⁻², showcasing a significant enhancement in electrochemical stability.

This innovative use of Sn(TFSI)₂ as an SEI-forming additive represents a significant step toward realizing safe and long-lasting sodium metal batteries.

Table 1: Effect of Sn(TFSI)₂-based SEI on Sodium Cell Performance

FeatureSystem DetailsObserved OutcomeReference
Interphase CompositionSn(TFSI)₂ used as an additive in the electrolyte for a sodium metal anodeFormation of a Na-Sn alloy interphase (e.g., Na₉Sn₄, Na₁₄.₇Sn₄)
Primary FunctionCreation of an artificial Solid Electrolyte Interphase (SEI)Physically suppresses the formation and growth of sodium dendrites
Performance MetricCycling stability in a Na||Na symmetric cell configurationDemonstrated stable cycling for 1700 hours (at 0.25 mAh cm⁻²)

Applications in Perovskite Solar Cell Architectures

A comprehensive search of peer-reviewed scientific literature did not yield specific research detailing the use of Tin(II) bis(trifluoromethylsulfonyl)imide as an additive or functional component within perovskite solar cell architectures. While the field of tin-based perovskite solar cells actively investigates additives to enhance stability—most notably by preventing the oxidation of Sn²⁺ to Sn⁴⁺—the compounds typically studied for this purpose are other tin salts like tin(II) fluoride (B91410) (SnF₂) and tin(II) chloride (SnCl₂). The specific role of Sn(TFSI)₂ in this application is not documented in available research.

Influence on Natural Rubber Composites

A thorough review of scientific and technical literature found no studies concerning the application or influence of Tin(II) bis(trifluoromethylsulfonyl)imide in natural rubber composites. Although various ionic liquids incorporating the TFSI⁻ anion are explored for modifying the curing characteristics and performance of elastomers, specific research that involves the Tin(II) cation in this context could not be identified.

Role in Liquid-Liquid Extraction Systems for Metal Ions

In the domain of metal processing from liquid media, Tin(II) bis(trifluoromethylsulfonyl)imide serves as a highly effective precursor in ionic liquid-based electrochemical systems. This application, while focused on electrodeposition, is a sophisticated form of metal recovery from a liquid phase that leverages principles related to solvent extraction.

The key advantage of Sn(TFSI)₂ is its high solubility in hydrophobic ionic liquids that share the same bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion, a prominent example being 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIm⁺][TFSI⁻]). Using a common anion for both the metal salt and the solvent is a crucial aspect of this system, as it ensures a high-purity electrolyte free from contaminating ions, such as the halides that are often present in other metal salt precursors.

This system has been successfully employed for the electrodeposition of nanostructured tin-alloy composites onto reactive metal electrodes, such as copper. The process unfolds as follows:

Electrolyte Preparation: A solution is prepared by dissolving Sn(TFSI)₂ in the [EMIm⁺][TFSI⁻] ionic liquid.

Electrochemical Deposition: An electric potential is applied, causing the Sn²⁺ ions to migrate towards the cathode (the copper electrode) and be reduced.

Composite Formation: Instead of forming a simple tin plating, the deposited tin atoms interdiffuse with the copper substrate. This results in the growth of a nanostructured composite material composed of distinct copper-tin alloy phases, such as η-Cu₆Sn₅, integrated with metallic tin.

The rate of this deposition process is controlled by the diffusion of ions within the viscous ionic liquid, which allows for precise control over the formation of the desired nanostructures. This method is a promising route for fabricating high-energy-density, binder-free electrodes for advanced battery systems, with the high solubility and purity of the Sn(TFSI)₂ precursor being essential to its success.

Table 2: Application of Sn(TFSI)₂ in an Ionic Liquid System for Electrodeposition

ParameterDescriptionReference
Tin PrecursorTin(II) bis(trifluoromethylsulfonyl)imide, Sn(TFSI)₂
Solvent System1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [EMIm⁺][TFSI⁻]
Substrate/CathodeReactive Copper (Cu) electrode
ProcessElectrodeposition from the ionic liquid solution
Resulting MaterialA nanostructured composite of η-Cu₆Sn₅ and Sn formed on the copper substrate

Q & A

Q. How can researchers synthesize and purify Tin bis(trifluoromethylsulfonyl)imide for electrochemical studies?

Methodological Answer: Synthesis typically involves metathesis reactions between tin salts (e.g., SnCl2) and bis(trifluoromethylsulfonyl)imide precursors (e.g., Li[Tf2N]). For purification, vacuum drying at 80–100°C for 24–48 hours under inert atmospheres removes residual solvents and ionic byproducts. Purity validation via <sup>1</sup>H/<sup>19</sup>F NMR (e.g., ≥97% purity thresholds as in [EMIM][Tf2N] ) and Karl Fischer titration (<0.5% water content ) is critical. Adjust reaction stoichiometry to account for tin’s variable oxidation states.

Q. What characterization techniques are essential for verifying structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : <sup>19</sup>F NMR identifies Tf2N<sup>−</sup> anion integrity (δ −79 ppm for CF3 groups ).
  • FTIR/Raman spectroscopy : Confirm S–N–S asymmetric stretching (~1130–1350 cm<sup>−1</sup>) and CF3 vibrations (~740 cm<sup>−1</sup>) .
  • Elemental analysis : Quantify C, H, N, S, and F to validate stoichiometry.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >300°C for most [Tf2N]<sup>−</sup> salts ).

Q. How do solubility and phase behavior of Tin-Tf2N compare to other ionic liquids (ILs) in non-polar solvents?

Methodological Answer: Use the CPA (Cubic-Plus-Association) equation of state to model phase behavior . For example, [C2mim][Tf2N] exhibits low mutual solubility with alkanes due to strong anion-cation interactions . Experimentally, measure liquid-liquid equilibria via cloud-point titration and correlate with COSMO-RS simulations. Tin’s higher Lewis acidity may reduce solubility in aprotic solvents compared to imidazolium-based ILs.

Advanced Research Questions

Q. What strategies optimize Tin-Tf2N’s conductivity and viscosity for battery electrolytes?

Methodological Answer: Blend with low-viscosity solvents (e.g., propylene carbonate, PC) to enhance ion mobility. For [BMIM][Tf2N], adding 20 wt% PC reduces viscosity by 40% and increases conductivity by 30% . For tin derivatives, monitor Sn<sup>2+</sup>/Sn<sup>4+</sup> redox stability via cyclic voltammetry (0–5 V vs. Li/Li<sup>+</sup>) and impedance spectroscopy. Adjust anion/cation ratios to mitigate ion pairing.

Q. How can computational modeling predict Tin-Tf2N’s solvation dynamics in mixed electrolyte systems?

Methodological Answer: Use density functional theory (DFT) to calculate binding energies between Sn<sup>2+</sup> and Tf2N<sup>−</sup>. Molecular dynamics (MD) simulations with OPLS-AA force fields can model diffusion coefficients and Li<sup>+</sup> transference numbers in hybrid electrolytes . Validate predictions with pulsed-field gradient NMR and Raman spectroscopy.

Q. What are the electrochemical stability limits of Tin-Tf2N under high-voltage conditions?

Methodological Answer: Perform linear sweep voltammetry (LSV) at 1 mV/s in a three-electrode cell (Pt working electrode, Ag/Ag<sup>+</sup> reference). For comparison, [BMIM][Tf2N] shows anodic stability up to 4.5 V vs. Li/Li<sup>+</sup> . For tin derivatives, correlate decomposition products (e.g., SnF3<sup>−</sup>) with XPS or TOF-SIMS post-cycling.

Q. How does the Tf2N anion influence catalytic activity in tin-mediated CO2 reduction?

Methodological Answer: Compare turnover frequencies (TOF) in ILs with varying anions (e.g., Tf2N<sup>−</sup> vs. BF4<sup>−</sup>). For CO2 electroreduction, [EMIM][Tf2N] enhances Faradaic efficiency for CO production (85–90%) due to its low nucleophilicity . For tin catalysts, use in situ FTIR to track intermediate species (e.g., *Sn–COO<sup>−</sup>).

Data Contradictions and Resolution

Q. Why do reported conductivity values for [Tf2N]<sup>−</sup>-based ILs vary across studies?

Resolution: Discrepancies arise from impurities (e.g., halide residues ), moisture content, and measurement techniques (e.g., AC impedance vs. dielectric spectroscopy). Standardize protocols: pre-dry samples at 10<sup>−3</sup> mbar for 72 hours and use sealed cells with Pt electrodes .

Q. How to reconcile conflicting thermal stability data for Tf2N salts?

Resolution: Decomposition onset temperatures depend on cation-anion interactions. For example, phosphonium-based [P66614][Tf2N] decomposes at 385°C , while imidazolium derivatives degrade at 350–370°C . Use TGA-MS to identify decomposition pathways (e.g., SO2 or CF3 release) and compare with DFT-calculated bond dissociation energies.

Methodological Best Practices

Q. How to ensure reproducibility in Tin-Tf2N synthesis and testing?

Guidelines:

  • Source precursors with ≥99.9% purity (e.g., Li[Tf2N] ).
  • Document synthetic parameters (e.g., reaction time, temperature ).
  • Report full characterization datasets (NMR, elemental analysis, TGA).
  • Adopt IUPAC guidelines for electrochemical testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.